3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a fused heterocyclic compound featuring a triazolopyrimidinone core substituted with a 4-methylbenzylthio group at position 2. This compound belongs to the angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one regioisomer family, synthesized via regioselective reactions involving hydrazonoyl chlorides and 2-thioxopyrimidin-4-one derivatives . Its angular structure, confirmed by X-ray crystallography, arises from electronic factors during cyclization, distinguishing it from linear regioisomers like [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .
Properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-9-2-4-10(5-3-9)8-19-13-16-15-12-14-11(18)6-7-17(12)13/h2-7H,8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNYVBBNMKKJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole and 4-methylbenzyl chloride under basic conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core or the thioether group.
Substitution: The aromatic ring and the triazolopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like kinases, which are crucial in cancer research.
Biological Studies: The compound’s derivatives have shown potential in modulating biological pathways, making them useful in studying cellular processes.
Industrial Applications: Its stability and reactivity make it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one exerts its effects typically involves:
Molecular Targets: It can interact with various enzymes and receptors, particularly those involved in signal transduction pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Regiochemical Differences
The compound’s angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold contrasts with linear isomers such as [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (e.g., compounds 3a–e in ). Linear isomers form predominantly (8:2 ratio) when thiouracil derivatives react with hydrazonoyl chlorides, whereas angular isomers require norbornene-condensed precursors . DFT calculations attribute this regioselectivity to electronic stabilization in transition states .
Table 1: Regioselectivity and Yields of Key Triazolopyrimidinones
*Estimated from analogous syntheses in and .
Electrochemical Properties
Triazolopyrimidinone derivatives exhibit substituent-dependent electrochemical behavior. For example:
- S1-TP (5-(chloromethyl)-substituted) shows higher oxidation potentials due to electron-withdrawing effects.
- S2-TP (piperidinomethyl) and S3-TP (morpholinomethyl) display reduced reactivity, attributed to electron-donating groups stabilizing the core . The 4-methylbenzylthio group in the target compound likely moderates redox activity similarly to S2-TP/S3-TP, though direct data are unavailable.
Table 2: Electrochemical Data for Triazolopyrimidinones
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical route involves reacting 5-substituted-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione with 4-methylbenzyl chloride in the presence of a base (e.g., potassium carbonate) in aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours. Purification is achieved through recrystallization or column chromatography .
Q. How can the purity and structure of this compound be validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via - and -NMR, focusing on thioether (-S-) and triazole ring protons.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS in positive ion mode .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial Activity : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study:
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Substituent Variation : Replace 4-methylbenzyl with fluorobenzyl or chlorobenzyl groups.
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Assay Design : Compare IC values in enzyme inhibition assays.
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Key Findings : Electron-withdrawing groups (e.g., -F) enhance binding affinity to hydrophobic enzyme pockets, while methyl groups improve metabolic stability .
Substituent (R) Enzyme Inhibition IC (μM) LogP 4-methylbenzyl 0.45 ± 0.02 2.8 4-fluorobenzyl 0.32 ± 0.01 3.1 3-chlorobenzyl 0.67 ± 0.03 3.5
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Screening : Test DMF vs. acetonitrile for solubility and reaction efficiency.
- Catalyst Optimization : Compare KCO with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours) .
Q. What computational approaches are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with kinase targets (e.g., EGFR).
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Analytical and Data Contradiction Resolution
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines/passage numbers and use internal controls (e.g., staurosporine for cytotoxicity).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO concentration ≤0.1%) .
Q. What validated analytical methods ensure accurate quantification?
- Methodological Answer :
- Non-Aqueous Potentiometric Titration : Validate linearity (R > 0.99), accuracy (98–102%), and precision (RSD < 2%) using 0.1 M HClO in glacial acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
